Triallyl isocyanurate
Overview
Description
Triallyl isocyanurate (TAIC) is a trifunctional monomer that can be used to enhance hardness, heat and solvent resistance, and electrical properties in polymer systems including polyolefins, epoxies, polyesters, and polyvinyl chloride .
Synthesis Analysis
TAIC was synthesized by quaternary ammonium salt catalytic of isocyanuric acid and chloropropene in the solvent of N,N-dimethyl formamide (DMF) . A theoretical investigation on the reaction of TAIC in the UV radiation cross-linking process of polyethylene is conducted at the B3LYP/6-311+G(d,p) level for the production of high voltage cable insulation materials .
Molecular Structure Analysis
TAIC contains a total of 33 bonds; 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 double bonds, 1 six-membered ring, 3 urea (-thio) derivatives, and 3 imides (-thio) .
Chemical Reactions Analysis
TAIC has been used in the UV radiation cross-linking process of polyethylene . It has also been used as an efficient electrolyte additive for layered oxide cathode material-based lithium-ion batteries . TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied .
Physical And Chemical Properties Analysis
TAIC has a density of 1.11 g/cm³, a melting point of 24-28°C, and a boiling point of 119-120°C at 3mmHg . It also has a specific gravity of 1.15 at 30°C .
Scientific Research Applications
Wastewater Treatment
Scientific Field
Environmental Science
Application Summary
TAIC has been used in wastewater treatment as a refractory organic compound due to its significant production capability and negative environmental impact .
Methods of Application
TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process .
Results
Although 99% of TAIC could be degraded in 5 min during both processes, the O3/UV process had a 70% mineralization rate that was much higher than that of the independent O3 process (9%) in 30 min .
UV Radiation Cross-linking of Polyethylene
Scientific Field
Material Science
Application Summary
TAIC is used in the UV radiation cross-linking process of polyethylene for the production of high voltage cable insulation materials .
Methods of Application
The UV radiation cross-linking reaction of polyethylene is initiated by benzophenone, and the multi-functional cross-linker TAIC is required for the cross-linking process to occur .
Results
The results indicate that the optimized process for the production of UV radiation cross-linking polyethylene insulation materials for high voltage cables is described .
Enhancing Product Properties
Scientific Field
Industrial Manufacturing
Application Summary
As a co-agent in crosslinking polymers, TAIC plays an integral role in enhancing a product’s heat resistance, weatherability, and mechanical properties .
Methods of Application
TAIC is used as an intermediate in synthesizing high-performance resins and additives .
Results
The use of TAIC results in products with enhanced heat resistance, weatherability, and mechanical properties .
Manufacture of Synthetic Rubbers, Flame Retardants, and Agrochemicals
Scientific Field
Chemical Engineering
Application Summary
TAIC is used as a crosslinking agent in the manufacture of synthetic rubbers, flame retardants, and agrochemicals .
Methods of Application
The brominated form of TAIC is marketed as a flame retardant for olefin and styrene resins, providing heat and weather resistance, good dispersability, and high heat stability .
Results
The use of TAIC in these applications results in products with enhanced heat and weather resistance, good dispersability, and high heat stability .
Electrolyte Additive for Lithium-Ion Batteries
Scientific Field
Electrochemistry
Application Summary
TAIC is used as an efficient electrolyte additive for layered oxide cathode material-based lithium-ion batteries with improved stability under high voltage .
Methods of Application
A new electrolyte additive, 1,3,5-tri-2-propenyl-1,3,5-triazine-2,4,6-(1H, 3H, 5H)-trione (TAIC), is introduced to enhance the electrochemical performances of layered lithium nickel cobalt manganese oxide (NCM) and lithium cobalt oxide (LiCoO2) cathodes, especially under a higher working voltage .
Results
By adding 0.5 wt.% of TAIC into the electrolyte, the battery exhibited outstanding performances. The thickness swelling decreased to about 6% after storage at 85 °C for 24 h, while the capacity retention of cycle-life performances under high temperature of 45 °C after the 600th cycle increased 10% in comparison with the batteries without TAIC .
Improvement of Various Rubbers and Plastics
Scientific Field
Polymer Science
Application Summary
TAIC is used for the improvement of various rubbers and plastics .
Methods of Application
TAIC is used as a material for polymer alloy and as an additive in the EVA film for solar battery encapsulation .
Results
The use of TAIC results in improved rubbers and plastics, and it enhances the performance of EVA films used for solar battery encapsulation .
Coatings, Foam Coatings, TPE Inks, Rubber & Plastics, Wire & Cable Insulation
Application Summary
TAIC is used in various applications such as coatings, foam coatings, TPE inks, rubber & plastics, and wire & cable insulation .
Methods of Application
TAIC is used as a crosslinking agent in these applications to enhance the properties of the materials .
Results
The use of TAIC results in improved properties of coatings, foam coatings, TPE inks, rubber & plastics, and wire & cable insulation .
Improvement of Fluorine Rubber
Application Summary
TAIC is used for the improvement of fluorine rubber .
Methods of Application
TAIC is used as a crosslinking agent in the manufacture of fluorine rubber .
Results
The use of TAIC results in improved properties of fluorine rubber .
Safety And Hazards
Future Directions
TAIC has been used in high energy density and high voltage lithium-ion battery systems . It has also been incorporated to fabricate SPAN fibers with robust chemical structure and high sulfur loading . The global TAIC market size was valued at USD 58.22 million in 2021 and is expected to expand at a CAGR of 8.46% during the forecast period, reaching USD 94.78 million by 2027 .
properties
IUPAC Name |
1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMNUTZXSVSERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Record name | TRIALLYL ISOCYANURATE | |
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Related CAS |
26355-18-0 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0026175 | |
Record name | Triallyl isocyanurate | |
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Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triallyl isocyanurate is a white crystalline solid. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, Melting point = 20.5 deg C; [ChemIDplus] White solid; mp = 23-25 deg C; [CAMEO] Colorless viscous liquid; [Aldrich MSDS] | |
Record name | TRIALLYL ISOCYANURATE | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |
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Boiling Point |
300 to 306 °F at 4 mmHg (NTP, 1992) | |
Record name | TRIALLYL ISOCYANURATE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | TRIALLYL ISOCYANURATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | TRIALLYL ISOCYANURATE | |
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Density |
1.159 (NTP, 1992) - Denser than water; will sink | |
Record name | TRIALLYL ISOCYANURATE | |
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Product Name |
Triallyl isocyanurate | |
CAS RN |
1025-15-6 | |
Record name | TRIALLYL ISOCYANURATE | |
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Record name | 1,3,5-Triallyl isocyanurate | |
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Melting Point |
74 to 77 °F (NTP, 1992) | |
Record name | TRIALLYL ISOCYANURATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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